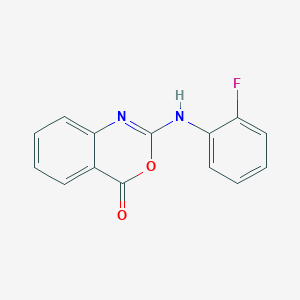

2-(2-Fluoroanilino)-4H-3,1-Benzoxazin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluoroanilino group attached to a benzoxazinone core

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Similar compounds such as 2-fluoroaniline have been shown to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining cellular integrity.

Mode of Action

For instance, 2-fluoroaniline is known to exert its effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Biochemical Pathways

It’s worth noting that many organic compounds containing a quinone moiety in their structure have been associated with different biological activities . These compounds can accept one or two electrons to form intermediate species that interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .

Pharmacokinetics

It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline are efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could potentially influence the bioavailability of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-fluoroaniline with a suitable benzoxazinone precursor. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride or iron(III) chloride, to facilitate the oxidative coupling between 2-fluoroaniline and the benzoxazinone precursor . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxazinone derivatives.

Vergleich Mit ähnlichen Verbindungen

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:

2-(2-nitroanilino)-4H-3,1-benzoxazin-4-one: This compound has a nitro group instead of a fluoro group, which affects its reactivity and biological activity.

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one: The presence of a chloro group can enhance the compound’s stability and resistance to degradation.

The uniqueness of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is C14H9FN2O2. The compound features a benzoxazine ring fused with a fluoroaniline moiety, which is crucial for its reactivity and biological interactions.

The biological activity of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be attributed to several mechanisms:

- Target Interactions : Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. For instance, compounds with a similar structure have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, affecting downstream signaling pathways such as MAPK and AKT.

- Biochemical Pathways : The presence of the benzoxazine moiety suggests potential interactions with cellular pathways involved in inflammation and oxidative stress. Studies indicate that benzoxazine derivatives can activate the Nrf2-HO-1 pathway, which plays a critical role in cellular defense against oxidative stress .

Biological Activities

Research has demonstrated various biological activities associated with 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one:

- Antioxidant Activity : Compounds in this class have been shown to reduce reactive oxygen species (ROS) production in microglial cells, indicating potential neuroprotective effects .

- Anti-inflammatory Effects : In vitro studies have indicated that derivatives of benzoxazine can significantly reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α upon stimulation with lipopolysaccharides (LPS) .

- Antimicrobial Properties : Preliminary tests suggest that 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one exhibits antifungal and antibacterial activities against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Neuroprotective Effects : A study explored the effects of benzoxazine derivatives on microglial cells exposed to LPS. The results showed that these compounds could significantly mitigate inflammation without inducing cytotoxicity .

- Antimicrobial Testing : In another research effort, synthesized benzoxazinone derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative strains. The results indicated promising antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .

Comparative Analysis

To better understand the unique properties of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one, it is useful to compare it with other similar compounds:

| Compound Name | Key Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-nitroanilino)-4H-3,1-benzoxazin-4-one | Antimicrobial | Inhibition of bacterial growth |

| 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one | EGFR inhibition | Blocking signal transduction from EGFR |

| 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one | Antioxidant | Activation of Nrf2-HO-1 pathway |

Eigenschaften

IUPAC Name |

2-(2-fluoroanilino)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYAKGNULJHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.